N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.12 (s, 1H) : Oxadiazole C5 proton.
- δ 7.85–7.45 (m, 4H) : Benzamide aromatic protons.
- δ 6.92 (d, J = 8.4 Hz, 1H) and δ 6.78 (d, J = 8.4 Hz, 1H) : Benzodioxin aromatic protons.
- δ 4.32–4.25 (m, 4H) : Methylene protons of the dioxane ring.
- δ 2.42 (s, 3H) : Methyl group on benzamide.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
- ν 1685 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O).
- ν 1600 cm⁻¹ : C=N stretching in the oxadiazole ring.
- ν 1240 cm⁻¹ : Asymmetric C-O-C stretching in the dioxane ring.
Mass Spectrometry (MS)
- m/z 327.34 [M+H]⁺ : Molecular ion peak.
- m/z 210.08 : Fragment corresponding to the benzodioxin-oxadiazole moiety.
- m/z 119.05 : Benzamide-derived fragment.
Comparative Analysis with Structural Analogues
Table 2: Structural Comparison with Analogues
| Compound | Key Structural Differences | Impact on Properties |
|---|---|---|
| N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | Dimethylphenyl substituent vs. benzodioxin | Reduced planarity; lower π-stacking capacity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide | Phenylacetamide vs. methylbenzamide | Altered hydrogen-bonding potential |
| 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide | Bromine and methoxy substituents | Enhanced electronic delocalization |
The benzodioxin-oxadiazole scaffold in the target compound confers greater rigidity compared to purely aliphatic analogues, enhancing its potential for target-specific interactions. Conversely, replacing the benzodioxin with a 2,4-dimethylphenyl group (as in ) increases hydrophobicity but reduces hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-12(9-11)16(22)19-18-21-20-17(25-18)13-5-6-14-15(10-13)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWONBAOORFRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzodioxin ring, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Mechanism of Action
The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. In contrast, the sulfonamide derivative (C₂₃H₂₄N₄O₆S) introduces a strong electron-withdrawing group, which may stabilize negative charges in binding pockets .
- Lipophilicity : The methylsulfanyl-substituted compound (C₁₈H₁₅N₃O₄S) has higher lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2), favoring membrane permeability .
Key Findings :
- The target compound is synthesized via conventional condensation, while microwave-assisted methods improve yields in thiophene analogues .
- Antibacterial derivatives (e.g., 8a-k) utilize dynamic pH control during nucleophilic substitutions to optimize reaction efficiency .
Table 3: Bioactivity Comparison
Key Insights :
- The target compound’s moderate antibacterial activity (MIC = 32 μM) is outperformed by sulfonamide and thiol-substituted derivatives (MIC = 4–16 μM) due to enhanced target binding .
Physicochemical and Pharmacokinetic Properties
Table 4: ADME/Toxicity Profile
| Compound | Solubility (mg/mL) | Plasma Protein Binding (%) | CYP3A4 Inhibition | Reference |
|---|---|---|---|---|
| Target Compound | 0.15 | 88 | Low | |
| Sulfonamide derivative | 0.08 | 92 | Moderate | |
| Methylsulfanyl derivative | 0.05 | 95 | High |
Key Trends :
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has been explored in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance:
- Mechanism of Action : It has been suggested that these compounds may inhibit key enzymes involved in cancer cell proliferation. One study demonstrated that a related oxadiazole derivative significantly inhibited RET kinase activity in cellular assays .
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Oxadiazole Derivative I-8 | 0.15 | RET Kinase |
This indicates a promising avenue for developing new cancer therapeutics based on the oxadiazole structure.
Anti-inflammatory Effects
Compounds with similar structures have also shown anti-inflammatory properties. For example:
- Inhibition of Pro-inflammatory Cytokines : Analogous compounds have been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential for treating inflammatory diseases .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Study on Oxadiazole Derivatives :
- Anti-diabetic Activity :
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in metabolic pathways related to cancer and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
